molecular formula C14H22N2O2 B1298227 1-[2-(2-Methoxy-4-methyl-phenoxy)-ethyl]-piperazine CAS No. 55846-51-0

1-[2-(2-Methoxy-4-methyl-phenoxy)-ethyl]-piperazine

Cat. No.: B1298227
CAS No.: 55846-51-0
M. Wt: 250.34 g/mol
InChI Key: QFCDVXRNAHWCPY-UHFFFAOYSA-N
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Description

1-[2-(2-Methoxy-4-methyl-phenoxy)-ethyl]-piperazine is an organic compound with the molecular formula C14H22N2O2 and a molecular weight of 250.34 g/mol . This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[2-(2-Methoxy-4-methyl-phenoxy)-ethyl]-piperazine involves several steps. One common method includes the reaction of 2-methoxy-4-methylphenol with ethylene oxide to form 2-(2-methoxy-4-methylphenoxy)ethanol. This intermediate is then reacted with piperazine under specific conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-[2-(2-Methoxy-4-methyl-phenoxy)-ethyl]-piperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-[2-(2-Methoxy-4-methyl-phenoxy)-ethyl]-piperazine is widely used in scientific research due to its versatile properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-[2-(2-Methoxy-4-methyl-phenoxy)-ethyl]-piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. It can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but it is known to affect neurotransmitter systems and other cellular processes .

Comparison with Similar Compounds

1-[2-(2-Methoxy-4-methyl-phenoxy)-ethyl]-piperazine can be compared with similar compounds such as:

Properties

IUPAC Name

1-[2-(2-methoxy-4-methylphenoxy)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-12-3-4-13(14(11-12)17-2)18-10-9-16-7-5-15-6-8-16/h3-4,11,15H,5-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCDVXRNAHWCPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCN2CCNCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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